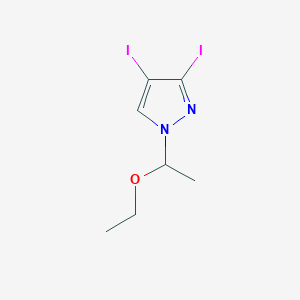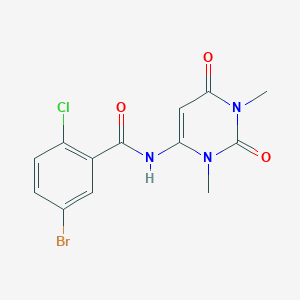![molecular formula C8H10N2O B2529122 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1552444-76-4](/img/structure/B2529122.png)
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O It is characterized by a cyclopentane ring fused to a pyrazole ring, with a methyl group at the 2-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine to form the pyrazole ring, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and supply.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group and other positions on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Reduction: 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile compound for use in synthetic chemistry and as a starting material for the development of new compounds with diverse applications.
Propiedades
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(5-11)6-3-2-4-7(6)9-10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXIEJTCIPBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)


![(2E)-3-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B2529058.png)

